Enhanced Lipophilicity of the Free Base versus the Des-Propyl Analog
The free base form of the target compound demonstrates a calculated partition coefficient (XLogP3-AA) of 2.8, which is significantly higher than the 1.9 value for its des-propyl analog, 2-cyclopropyl-1H-benzimidazole [1][2]. The addition of the N1-propyl chain increases the compound's lipophilicity by 0.9 log units, which is expected to enhance its ability to cross biological membranes and access intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 (for 2-cyclopropyl-1-propyl-1H-benzimidazole free base) |
| Comparator Or Baseline | 1.9 (for 2-cyclopropyl-1H-benzimidazole) |
| Quantified Difference | ΔLogP = +0.9 |
| Conditions | In silico calculation (PubChem computed descriptor) |
Why This Matters
The 0.9-unit increase in LogP is a substantial change that profoundly influences pharmacokinetic behavior, making the compound more suitable for targets in the central nervous system or intracellular compartments.
- [1] PubChem. (2005). Compound Summary for CID 2990514, 2-Cyclopropyl-1-propylbenzimidazole (XLogP3-AA computed property). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclopropyl-1-propylbenzimidazole View Source
- [2] PubChem. (2005). Compound Summary for CID 6952, 2-Cyclopropyl-1H-benzimidazole (XLogP3-AA computed property). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclopropyl-1H-benzimidazole View Source
